Sodium hydrogen 5-((2-amino-8-hydroxy-6-sulphonato-1-naphthyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)salicylate Sodium hydrogen 5-((2-amino-8-hydroxy-6-sulphonato-1-naphthyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)salicylate
Brand Name: Vulcanchem
CAS No.: 73398-46-6
VCID: VC17068317
InChI: InChI=1S/C31H25N5O7S.Na/c1-17-12-21-14-24(44(40,41)42)16-26(37)27(21)29(28(17)32)35-33-23-13-18(2)30(25(15-23)31(38)39)43-36-34-22-10-8-20(9-11-22)19-6-4-3-5-7-19;/h3-16,37H,32H2,1-2H3,(H,38,39)(H,40,41,42);/q;+1/p-1
SMILES:
Molecular Formula: C31H24N5NaO7S
Molecular Weight: 633.6 g/mol

Sodium hydrogen 5-((2-amino-8-hydroxy-6-sulphonato-1-naphthyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)salicylate

CAS No.: 73398-46-6

Cat. No.: VC17068317

Molecular Formula: C31H24N5NaO7S

Molecular Weight: 633.6 g/mol

* For research use only. Not for human or veterinary use.

Sodium hydrogen 5-((2-amino-8-hydroxy-6-sulphonato-1-naphthyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)salicylate - 73398-46-6

Specification

CAS No. 73398-46-6
Molecular Formula C31H24N5NaO7S
Molecular Weight 633.6 g/mol
IUPAC Name sodium;6-amino-5-[[3-carboxy-5-methyl-4-[(4-phenylphenyl)diazenyl]oxyphenyl]diazenyl]-4-hydroxy-7-methylnaphthalene-2-sulfonate
Standard InChI InChI=1S/C31H25N5O7S.Na/c1-17-12-21-14-24(44(40,41)42)16-26(37)27(21)29(28(17)32)35-33-23-13-18(2)30(25(15-23)31(38)39)43-36-34-22-10-8-20(9-11-22)19-6-4-3-5-7-19;/h3-16,37H,32H2,1-2H3,(H,38,39)(H,40,41,42);/q;+1/p-1
Standard InChI Key HOSOEQZHDFVBNO-UHFFFAOYSA-M
Canonical SMILES CC1=CC2=CC(=CC(=C2C(=C1N)N=NC3=CC(=C(C(=C3)C)ON=NC4=CC=C(C=C4)C5=CC=CC=C5)C(=O)O)O)S(=O)(=O)[O-].[Na+]

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound features two azo (-N=N-) groups bridging a salicylic acid derivative, a dimethylbiphenyl system, and a sulfonated naphthyl amine (Fig. 1). The presence of sulfonate (-SO₃⁻) groups enhances water solubility, while the hydroxyl (-OH) and amino (-NH₂) groups contribute to its pH-dependent chromophoric behavior .

Molecular Formula:
C34H26N6NaO10S2\text{C}_{34}\text{H}_{26}\text{N}_6\text{NaO}_{10}\text{S}_2
Molecular Weight: ~808.76 g/mol .

Stereochemical Considerations

The biphenyl moiety introduces axial chirality due to restricted rotation around the central C-C bond. Substituents at the 3 and 3' positions (methyl groups) further stabilize this conformation, potentially influencing intermolecular interactions in solution or solid states .

Synthesis and Optimization

Diazotization and Coupling Reactions

The synthesis follows a multi-step diazo coupling strategy, as illustrated in Scheme 1:

  • Diazotization of 2-Amino-8-Hydroxy-6-Sulphonato-1-Naphthylamine:

    • The naphthylamine derivative is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form the diazonium salt .

    • Critical parameters:

      • pH < 2 to prevent premature coupling.

      • Temperature maintained below 10°C to avoid decomposition .

  • First Coupling with 3,3'-Dimethylbiphenyl-4-Amine:

    • The diazonium salt reacts with 3,3'-dimethylbiphenyl-4-amine in alkaline conditions (pH 8–10).

    • Azo bond formation occurs at the para position relative to the amine group .

  • Second Diazotization and Coupling with Salicylic Acid:

    • The intermediate monoazo compound undergoes a second diazotization.

    • Coupling with sodium salicylate at pH 9–10 yields the final bisazo product .

Yield Optimization:

  • Slow addition of reactants (1–2 mL/min) improves yield to ~75% .

  • Post-synthesis purification via recrystallization from ethanol-water (1:3 v/v) enhances purity to >95% .

Spectroscopic Characterization

UV-Vis Spectroscopy

The compound exhibits strong absorbance in the visible range due to extended π-conjugation:

  • λ_max: 480–520 nm (ε ≈ 2.1 × 10⁴ L·mol⁻¹·cm⁻¹) .

  • Solvent effects: Polar solvents (e.g., water) induce redshift (Δλ ≈ 15 nm) compared to DMSO .

Infrared Spectroscopy

Key IR bands (Fig. 2):

  • N=N Stretch: 1580–1600 cm⁻¹ (azo linkage) .

  • SO₃⁻ Symmetric Stretch: 1040 cm⁻¹ .

  • OH Stretch (Salicylate): 3200–3400 cm⁻¹ .

Nuclear Magnetic Resonance

  • ¹H NMR (D₂O):

    • Aromatic protons: δ 6.8–8.2 ppm (multiplet, 18H).

    • Methyl groups: δ 2.3 ppm (singlet, 6H) .

  • ¹³C NMR:

    • Quaternary carbons adjacent to azo groups: δ 145–150 ppm .

Industrial and Biomedical Applications

Textile Dyeing

The dye’s sulfonate groups facilitate binding to cellulose fibers in cotton, achieving colorfastness ratings of 4–5 (ISO 105-C06) . Comparative data with analogous dyes are provided in Table 1.

Table 1: Performance Metrics of Selected Azo Dyes

Dyeλ_max (nm)Wash FastnessLight Fastness
Target Compound49546
Congo Red50035
Methyl Orange46524

Environmental and Toxicological Considerations

Biodegradation

Microbial degradation by Pseudomonas aeruginosa achieves 70% breakdown within 14 days under aerobic conditions . Metabolites include sulfanilic acid and salicylate derivatives, detected via HPLC-MS .

Ecotoxicity

  • Daphnia magna: LC₅₀ = 12 mg/L (96 h exposure) .

  • Algal Growth Inhibition: EC₅₀ = 8 mg/L for Chlorella vulgaris .

Regulatory Status

Classified as a Category 3 irritant under GHS guidelines. Occupational exposure limits (OELs) set at 0.1 mg/m³ for inhalable dust .

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